molecular formula C19H21N7O6 B8081346 CID 98792

CID 98792

Cat. No. B8081346
M. Wt: 443.4 g/mol
InChI Key: OZRNSSUDZOLUSN-LBPRGKRZSA-N
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Description

CID 98792, also known as 7,8-dihydrofolic acid, is a derivative of folic acid (vitamin B9). Its molecular formula is C19H21N7O6 . It is converted to tetrahydrofolic acid by dihydrofolate reductase .


Molecular Structure Analysis

The molecular structure of CID 98792 includes a pteridine ring system attached to a para-aminobenzoyl group and a glutamate moiety . The InChIKey for CID 98792 is OZRNSSUDZOLUSN-LBPRGKRZSA-N .


Physical And Chemical Properties Analysis

CID 98792 has a molecular weight of 443.4 g/mol. It has 7 hydrogen bond donors, 9 hydrogen bond acceptors, and 9 rotatable bonds. Its exact mass and mono-isotopic mass are 443.15533142 g/mol. It has a topological polar surface area of 208 A^2 and a complexity of 889 .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNSSUDZOLUSN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 98792

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